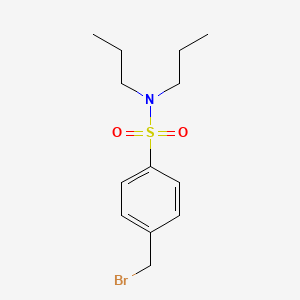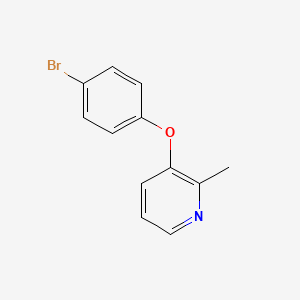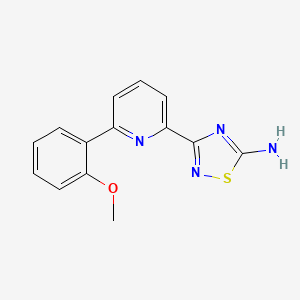![molecular formula C22H44N6O12 B13847844 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is a derivative of kanamycin B, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycoplasma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves the modification of kanamycin B. The process typically includes the attachment of the (S)-4-amino-2-hydroxybutyryl group to the kanamycin B molecule. This modification can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferase enzymes to facilitate the attachment of the amino-hydroxybutyryl group.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces kanamyceticus, the bacterium that naturally produces kanamycin. The fermentation broth is then subjected to various purification steps to isolate and purify the desired compound .
化学反应分析
Types of Reactions
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can produce a variety of derivatives with different functional groups attached .
科学研究应用
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B has several scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
作用机制
The mechanism of action of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, leading to the misreading of t-RNA and the inhibition of protein synthesis. As a result, the bacterium is unable to synthesize proteins vital to its growth, ultimately leading to its death .
相似化合物的比较
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with similar antibacterial properties but different structural modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.
Tobramycin: Similar in structure and function but with different clinical applications.
Uniqueness
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is unique due to its specific structural modification, which enhances its antibacterial activity and reduces its susceptibility to certain resistance mechanisms. This makes it a valuable compound in the fight against antibiotic-resistant bacteria .
属性
分子式 |
C22H44N6O12 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-22-16(34)11(26)13(31)10(5-29)38-22)17(35)19(7)40-21-12(27)15(33)14(32)9(4-24)37-21/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15-,16-,17-,18+,19-,21-,22-/m1/s1 |
InChI 键 |
PVBBKYXEGIKPOB-SORJYZOUSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
规范 SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)N)O)OC3C(C(C(C(O3)CO)O)N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


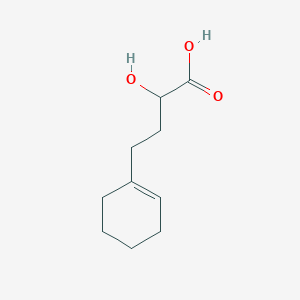

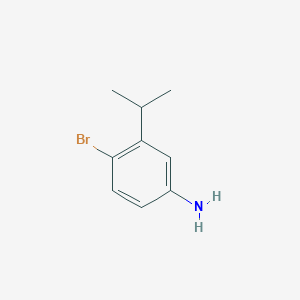
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
